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Abstract

Tetrakis(triphenylphosphite)nickel(0), with the chemical formula Ni[P(OPh)s]a, is a significant
organometallic complex featuring nickel in a zero oxidation state. It serves as a valuable
catalyst and precursor in various organic transformations. This technical guide provides a
comprehensive overview of its molecular structure, coordination geometry, synthesis, and
characterization. A critical review of available literature indicates a lack of a definitive single-
crystal X-ray diffraction study, precluding the presentation of precise experimental bond lengths
and angles. Consequently, the structural details discussed are based on spectroscopic
evidence and theoretical considerations, drawing parallels with analogous complexes.

Molecular and Physical Properties

Tetrakis(triphenylphosphite)nickel(0) is a white to off-white crystalline solid. A summary of its
key physical and chemical properties is presented in Table 1. The compound is air-sensitive
and should be handled under an inert atmosphere. It is soluble in organic solvents such as
tetrahydrofuran (THF) and toluene.
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Table 1: Physical and Chemical Properties of Tetrakis(triphenylphosphite)nickel(0)

Property Value

Molecular Formula C72He60NiO12P4

Molecular Weight 1303.86 g/mol

CAS Number 14221-00-2

Appearance White to off-white powder/solid
Melting Point 145 °C (decomposes)
Solubility Soluble in THF, toluene
Oxidation State of Ni 0

Molecular Structure and Coordination Geometry

A definitive single-crystal X-ray structure of tetrakis(triphenylphosphite)nickel(0) is not
publicly available in the Cambridge Structural Database (CSD) or the Inorganic Crystal
Structure Database (ICSD). Therefore, the precise bond lengths and angles cannot be
quantitatively tabulated. However, based on spectroscopic data, steric considerations, and the
electronic configuration of the central metal atom, a well-supported structural model can be
proposed.

Electronic Configuration and Expected Geometry

The central nickel atom is in the Ni(0) oxidation state, with an electron configuration of [Ar] 3d2°.
For a d'° metal center with four identical ligands, a tetrahedral geometry is strongly favored to
minimize steric repulsion between the bulky triphenylphosphite ligands. This arrangement
places the four phosphorus atoms at the vertices of a tetrahedron around the central nickel
atom. The P-Ni-P bond angles are expected to be close to the ideal tetrahedral angle of 109.5°.
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Caption: Proposed tetrahedral coordination geometry of
tetrakis(triphenylphosphite)nickel(0).

Experimental Protocols
Synthesis

Two primary methods for the synthesis of tetrakis(triphenylphosphite)nickel(0) have been
reported in the literature.

Method A: From Nickelocene

This method involves the reaction of nickelocene with an excess of triphenyl phosphite in a
non-polar solvent like benzene under an inert atmosphere.
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e Reactants:

o Freshly sublimed nickelocene (Ni(CsHs)2)

o Triphenyl phosphite (P(OPh)s3), distilled under high vacuum.
» Procedure:

Nickelocene and an excess of triphenyl phosphite are dissolved in benzene in a Schlenk

[e]

flask under a nitrogen or argon atmosphere.

o The mixture is refluxed. The progress of the reaction can be monitored by the
disappearance of the green color of nickelocene.

o After the reaction is complete, the solution is filtered to remove any insoluble byproducts.
o The product is precipitated from the benzene solution by the addition of dry methanol.

o The resulting white to off-white solid is collected by filtration, washed with methanol, and
dried under vacuum.

Method B: From a Nickel(ll) Salt
This approach involves the reduction of a nickel(ll) salt in the presence of triphenyl phosphite.
e Reactants:
o Nickel(ll) acetylacetonate (Ni(acac)z) or Nickel(ll) chloride (NiClz2)
o Triphenyl phosphite (P(OPh)3)
o Areducing agent, such as sodium borohydride (NaBHa4)
e Procedure:

o The Nickel(ll) salt and triphenyl phosphite are dissolved in a suitable solvent (e.g., ethanol
or THF) in a reaction vessel under an inert atmosphere.

o The solution is cooled, and the reducing agent is added portion-wise with stirring.
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o The reaction mixture is allowed to stir for a specified period to ensure complete reduction
and complexation.

o The product is isolated by precipitation, often by the addition of a non-solvent or by
cooling.

o The precipitate is collected, washed with an appropriate solvent to remove impurities, and
dried under vacuum.

Characterization

Standard analytical techniques are employed to confirm the identity and purity of the
synthesized complex.

e 3P NMR Spectroscopy:
o Solvent: Deuterated chloroform (CDCls) or deuterated benzene (CeDs).

o Procedure: A proton-decoupled 3P NMR spectrum is recorded. Due to the tetrahedral
symmetry and the equivalence of the four phosphite ligands, a single sharp resonance is
expected. The chemical shift provides information about the electronic environment of the
phosphorus nuclei upon coordination to the nickel center.

« Infrared (IR) Spectroscopy:
o Sample Preparation: The solid sample can be analyzed as a KBr pellet or a Nujol mull.

o Procedure: The IR spectrum is recorded over the range of 4000-400 cm~1. The spectrum
is characterized by the vibrational modes of the triphenylphosphite ligand, with shifts in the
P-O and O-C stretching frequencies upon coordination to the nickel atom.

o Elemental Analysis:

o Procedure: The percentages of carbon, hydrogen, and nickel are determined and
compared to the calculated theoretical values for the molecular formula C72HeoNiO12Pa.

Experimental Workflow
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The general workflow for the synthesis and characterization of
tetrakis(triphenylphosphite)nickel(0) is outlined below.
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Caption: Generalized workflow for the synthesis and characterization of Ni[P(OPh)s]a.
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Conclusion

Tetrakis(triphenylphosphite)nickel(0) is a key Ni(0) complex with significant applications in
catalysis. While its synthesis and general properties are established, a definitive understanding
of its solid-state structure is hampered by the absence of a published crystal structure.
Spectroscopic evidence and theoretical principles strongly support a tetrahedral coordination
geometry around the d° nickel center. Further research, particularly single-crystal X-ray
diffraction studies, would be invaluable to precisely determine its molecular parameters and
provide deeper insights into its structure-reactivity relationships.

¢ To cite this document: BenchChem. [molecular structure and coordination geometry of
tetrakis(triphenylphosphite)nickel(0)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087886#molecular-structure-and-coordination-
geometry-of-tetrakis-triphenylphosphite-nickel-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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